N-(4-cyanooxan-4-yl)-2-methyl-4-phenoxybutanamide
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Description
The compound “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is similar to the one you mentioned . It has a molecular weight of 226.28 . Another related compound is “(4-cyanooxan-4-yl)methanesulfonyl chloride” with a molecular weight of 223.68 .
Synthesis Analysis
The synthesis of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with 4-dimethylaminopyridine and di-tert-butyl dicarbonate in dichloromethane . The reaction mixture is then adjusted to pH 7 by the addition of hydrochloric acid (10% aqueous solution). The reaction mixture is extracted with dichloromethane, and the organics are combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure .Molecular Structure Analysis
The InChI code for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14)
. The InChI code for “(4-cyanooxan-4-yl)methanesulfonyl chloride” is 1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2
. Chemical Reactions Analysis
The synthesis of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” involves chemical reactions with 4-amino-tetrahydro-2H-pyran-4-carbonitrile, 4-dimethylaminopyridine, and di-tert-butyl dicarbonate .Physical and Chemical Properties Analysis
The physical form of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder . It is stored at room temperature .Safety and Hazards
The safety information for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-methyl-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-14(7-10-22-15-5-3-2-4-6-15)16(20)19-17(13-18)8-11-21-12-9-17/h2-6,14H,7-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKGPCHCNHFECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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